Pivoxilsulbactam

Description

Context of Beta-Lactamase Inhibitors in Combating Antimicrobial Resistance

The discovery and widespread use of β-lactam antibiotics, such as penicillins and cephalosporins, revolutionized the treatment of bacterial infections. nih.gov However, their efficacy has been compromised by the evolution of bacterial resistance mechanisms, most notably the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov

To counteract this, β-lactamase inhibitors have been developed. These molecules, which often share a structural similarity with β-lactam antibiotics, can irreversibly bind to and inactivate β-lactamase enzymes. nih.gov This action protects the partner antibiotic from destruction, thereby restoring its antibacterial activity against resistant strains. fda.gov Sulbactam (B1307) is a prominent example of a β-lactamase inhibitor that has been instrumental in combination therapies. nih.gov

The combination of a β-lactam antibiotic with a β-lactamase inhibitor has proven to be a highly effective strategy. For instance, the combination of ampicillin (B1664943) and sulbactam has demonstrated significant in vitro efficacy against a wide range of anaerobic bacteria, many of which are resistant to ampicillin alone. nih.gov Studies have shown that this combination is highly effective against Bacteroides fragilis strains, which are common in mixed infections. nih.gov Furthermore, the addition of sulbactam has been shown to enhance the activity of various β-lactam antibiotics against clinical isolates of Acinetobacter baumannii, a challenging nosocomial pathogen. dovepress.com

| Bacterium | Antibiotic | MIC without Sulbactam (μg/mL) | MIC with Sulbactam (μg/mL) |

| Bacteroides fragilis | Ampicillin | >128 | 0.5 - 16 |

| Acinetobacter spp. | Ampicillin | >256 | 0.5 - 8 |

| Coagulase-negative staphylococci | Ampicillin | 0.03 - >128 | 0.03 - 64 |

| Acinetobacter baumannii | Cefoperazone | 64 - >1024 | 1 - 64 |

| Acinetobacter baumannii | Imipenem | 8 - >1024 | 2 - 256 |

MIC (Minimum Inhibitory Concentration) values are illustrative and can vary between studies and bacterial strains.

Role of Prodrug Strategies in Enhancing Pharmacological Profiles of Antimicrobial Agents

A significant challenge in the development of antimicrobial agents is achieving adequate oral bioavailability. Many potent drugs, including sulbactam, are poorly absorbed from the gastrointestinal tract when administered orally. nih.gov Prodrug strategies are a well-established approach to overcome such pharmacokinetic limitations. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.

Pivoxilsulbactam is a classic example of a prodrug designed to enhance the oral absorption of sulbactam. It is the pivoxil ester of sulbactam. This chemical modification increases the lipophilicity of the sulbactam molecule, facilitating its absorption across the intestinal mucosa. Once absorbed into the bloodstream, esterase enzymes cleave the pivoxil group, releasing the active sulbactam.

The effectiveness of this strategy has been demonstrated with similar compounds, such as sultamicillin (B1682570), which is a mutual prodrug of ampicillin and sulbactam. Preclinical pharmacokinetic studies in rats have shown that the oral administration of sultamicillin results in a two to two-and-a-half times greater total bioavailability for both ampicillin and sulbactam compared to when each compound is administered individually. nih.gov This enhanced absorption and systemic delivery of the active components underscore the value of the prodrug approach.

| Animal Model | Prodrug | Active Compound | Improvement in Bioavailability |

| Rat | Sultamicillin | Ampicillin | 2 - 2.5 times greater than oral ampicillin |

| Rat | Sultamicillin | Sulbactam | 2 - 2.5 times greater than oral sulbactam |

Historical and Current Significance of this compound in Preclinical Antimicrobial Development

The development of this compound, also known by its developmental code CP-47,904, was part of a broader effort in the late 20th century to develop orally active β-lactamase inhibitors. The success of intravenous combinations like ampicillin/sulbactam spurred the search for oral formulations that could offer greater convenience and facilitate the transition from inpatient to outpatient therapy.

While specific preclinical in vivo efficacy data for this compound is not extensively detailed in publicly available literature, the principles of its action are well-supported by studies on analogous compounds. For instance, the oral administration of sultamicillin has been shown to be bactericidal against Mycobacterium leprae in a mouse model, demonstrating that an orally active prodrug of ampicillin and sulbactam can effectively treat systemic infections. nih.gov

The current significance of this compound in preclinical development lies in its representation of a successful and enduring strategy for improving the utility of existing antimicrobial agents. The ongoing challenge of antimicrobial resistance necessitates the continued exploration of novel drug delivery systems and prodrug formulations to optimize the efficacy of our antibiotic armamentarium. The principles demonstrated by the development of this compound and other sulbactam prodrugs continue to inform the design of new antimicrobial therapies aimed at combating multidrug-resistant pathogens.

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO7S |

|---|---|

Molecular Weight |

347.39 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10?/m1/s1 |

InChI Key |

OHPVYKXTRACOSQ-YHMJZVADSA-N |

Isomeric SMILES |

CC1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Chemical Biology and Prodrug Dynamics of Pivoxilsulbactam

Molecular Architecture and Synthetic Principles of Pivoxilsulbactam as a Prodrug

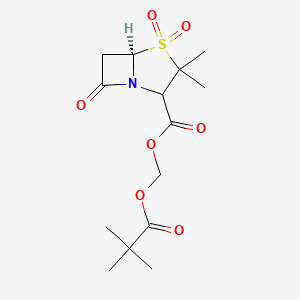

This compound is a chemically modified, inactive derivative of a pharmacologically active agent, designed to optimize the therapeutic efficacy of its parent molecule, sulbactam (B1307). scirp.org As a prodrug, its molecular architecture is engineered to overcome specific pharmacokinetic limitations of sulbactam, primarily its poor absorption from the gastrointestinal tract. chemsrc.comconicet.gov.armedchemexpress.com The fundamental design principle involves the masking of a polar functional group on the parent drug to create a more lipophilic compound, thereby enhancing its ability to permeate biological membranes. taylorandfrancis.comnih.gov

The core structure of this compound is the sulbactam molecule, a β-lactamase inhibitor, which contains a carboxylic acid group. drugbank.com This carboxyl group is chemically modified through esterification with a pivaloyloxymethyl (POM) group. taylorandfrancis.com This transformation results in a pivaloyloxymethyl ester of sulbactam. pharmacompass.com The addition of the POM moiety significantly increases the lipophilicity of the molecule compared to the parent sulbactam, a strategy commonly employed for β-lactam antibiotics like ampicillin (B1664943) to improve oral absorption. taylorandfrancis.com This enhanced lipophilicity facilitates better transport across the intestinal wall after oral administration. chemsrc.com Once absorbed, the prodrug is designed to undergo biotransformation to release the active sulbactam. scirp.orgpharmacompass.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO₇S | pharmacompass.com |

| Molecular Weight | 347.39 g/mol | pharmacompass.com |

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | pharmacompass.com |

| Prodrug Moiety | Pivaloyloxymethyl (POM) | taylorandfrancis.com |

| Active Parent Drug | Sulbactam | chemsrc.com |

Prodrug Activation Mechanisms and Biotransformation Pathways

The therapeutic action of this compound is contingent upon its conversion to the active drug, sulbactam, within the body. This activation is a deliberate part of its design, occurring after the prodrug has overcome barriers such as intestinal absorption. scirp.org The primary mechanism of activation is the cleavage of the ester bond linking the pivaloyloxymethyl group to the sulbactam core. pharmacompass.com This biotransformation process is predominantly enzymatic, although the inherent chemical stability of the molecule is also a factor.

The conversion of this compound to sulbactam is primarily mediated by enzymatic hydrolysis. conicet.gov.ar This process relies on the activity of a ubiquitous class of enzymes known as esterases. capes.gov.brnih.gov Carboxylesterases, in particular, are fundamental to the activation of many ester-containing prodrugs. scirp.org These enzymes are widely distributed in various tissues, including the liver, intestines, and plasma, ensuring efficient conversion of the prodrug into its active form following absorption. scirp.orgacs.org

The enzymatic reaction involves the hydrolytic cleavage of the ester linkage in this compound. scirp.org This process releases three resulting molecules: the active drug sulbactam, formaldehyde, and pivalic acid. taylorandfrancis.comnih.gov The enzymatic hydrolysis is a critical step, as it unmasks the carboxylic acid on the sulbactam molecule, which is essential for its biological activity. scirp.org The process is generally rapid, allowing for high serum levels of the active drug to be achieved after administration. chemsrc.comconicet.gov.ar The mechanism of enzyme-mediated hydrolysis involves the formation of a temporary bond between the enzyme's active site and the substrate, which catalyzes the cleavage reaction. nih.gov

Beyond enzymatic action, the chemical stability of this compound is an important consideration. As a member of the β-lactam family of compounds, its core structure contains a strained β-lactam ring, which is inherently susceptible to hydrolysis. researchgate.netresearchgate.net The degradation of β-lactam antibiotics in aqueous solutions is often dependent on pH, with stability profiles typically showing a U-shape where the maximum stability is observed in a specific pH range, often slightly acidic to neutral. nih.gov For many β-lactams, degradation can be catalyzed by both hydrogen and hydroxide (B78521) ions. nih.gov

The primary active metabolite generated from the biotransformation of this compound is sulbactam . drugbank.compharmacompass.com Sulbactam is a derivative of the basic penicillin nucleus and functions as a competitive, irreversible inhibitor of many bacterial β-lactamase enzymes. drugbank.compharmacompass.com By binding to and inactivating these enzymes, sulbactam protects co-administered β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacteria. drugbank.comnih.gov In addition to its role as a β-lactamase inhibitor, sulbactam itself possesses intrinsic, albeit weak, antibacterial activity against certain bacterial species, including Acinetobacter spp. drugbank.commdpi.commdpi.com This activity is attributed to its ability to bind to penicillin-binding proteins (PBPs) required for bacterial cell wall synthesis. mdpi.com

The hydrolysis of this compound also yields other metabolites. The cleavage of the pivaloyloxymethyl ester releases pivalic acid . nih.govnih.gov Pivalic acid can subsequently undergo metabolic processing in the body, where it can conjugate with carnitine to form pivaloylcarnitine (B1222081) . nih.govnih.gov The formation of pivaloylcarnitine is a notable metabolic consequence, as this molecule is isomeric with isovalerylcarnitine (B1198194) and can lead to false-positive results in newborn screening for isovaleric acidemia. nih.govnih.gov

Table 2: Metabolites of this compound

| Metabolite | Classification | Biological Significance | Source |

|---|---|---|---|

| Sulbactam | Active Metabolite | β-lactamase inhibitor with intrinsic antibacterial activity. | drugbank.compharmacompass.com |

| Pivalic Acid | Byproduct | Released from the pivoxil moiety; substrate for further metabolism. | nih.govnih.gov |

| Formaldehyde | Byproduct | Released upon cleavage of the oxymethyl ester bond. | taylorandfrancis.comnih.gov |

| Pivaloylcarnitine | Secondary Metabolite | Formed from the conjugation of pivalic acid and carnitine. | nih.govnih.gov |

Synthetic Methodologies and Chemical Modifications for this compound and Analogues

The chemical synthesis of this compound is designed for efficiency and high yield, focusing on the targeted esterification of the sulbactam core. nih.govsigmaaldrich.com This process typically involves the prior synthesis of sulbactam, which serves as the key intermediate. google.com

An efficient and widely cited method for the synthesis of this compound begins with the sodium salt of sulbactam. nih.govsigmaaldrich.comresearchgate.net This salt is reacted with chloromethyl pivalate, which serves as the pivaloyloxymethyl (POM) donor. nih.govsigmaaldrich.com The reaction is typically conducted in a polar aprotic solvent, with dimethyl sulfoxide (B87167) (DMSO) being identified as a particularly effective choice for maximizing the reaction yield. nih.govsigmaaldrich.comresearchgate.net

The general synthetic pathway can be summarized as follows:

Preparation of the Sulbactam Intermediate: Sulbactam is first synthesized. A common starting material for this is 6-aminopenicillanic acid (6-APA). google.com

Salt Formation: Sulbactam is converted to its sodium salt to enhance its nucleophilicity. nih.govsigmaaldrich.com

Esterification: The sodium salt of sulbactam is reacted with chloromethyl pivalate. In this nucleophilic substitution reaction, the carboxylate anion of sulbactam attacks the chloromethyl pivalate, displacing the chloride and forming the pivaloyloxymethyl ester. nih.govsigmaaldrich.com

Isolation and Purification: Following the reaction, the mixture is often diluted with water, which causes the lipophilic this compound product to precipitate. nih.govresearchgate.net The final product is then isolated through filtration and purified to achieve the desired quality. capes.gov.br

This synthetic approach is advantageous as it is a straightforward process that can produce this compound in high yields. nih.govsigmaaldrich.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Classification |

|---|---|

| This compound | Prodrug |

| Sulbactam | Active Drug / β-lactamase Inhibitor |

| Ampicillin | β-lactam Antibiotic |

| Pivalic Acid | Metabolite Byproduct |

| Formaldehyde | Metabolite Byproduct |

| Carnitine | Endogenous Molecule |

| Pivaloylcarnitine | Secondary Metabolite |

| Isovalerylcarnitine | Endogenous Metabolite |

| 6-Aminopenicillanic Acid (6-APA) | Synthetic Precursor |

| Chloromethyl Pivalate | Synthetic Reagent |

| Dimethyl Sulfoxide (DMSO) | Reaction Solvent |

| Sodium Sulbactam | Synthetic Intermediate |

Rational Design of Novel this compound Analogues with Modified Pharmacological Properties

The rational design of novel analogues of this compound, a prodrug of sulbactam, is a strategic approach to enhance its therapeutic properties. This process involves modifying the chemical structure of the parent molecule, sulbactam, to improve its pharmacological profile, including its spectrum of activity, potency, and pharmacokinetic characteristics. researchgate.net

One of the primary goals in designing sulbactam analogues is to broaden their inhibitory spectrum against various classes of β-lactamases. mdpi.com Sulbactam is effective against many Class A serine β-lactamases but is less potent against some emerging and more problematic enzymes. nih.govmdpi.com Researchers have focused on structure-activity relationship (SAR) studies to understand how different chemical modifications influence the inhibitory activity of sulbactam. researchgate.net

A key area of investigation has been the modification of the penam (B1241934) sulfone core of sulbactam. For instance, SAR studies have concentrated on the substituents at the 2-, 4-, and 6-positions of the sulbactam structure. researchgate.net The objective of these modifications is often to create new antibacterial agents with improved oral pharmacokinetic profiles and enhanced activity against specific resistant pathogens like Acinetobacter baumannii. researchgate.netingentaconnect.com

The design of novel analogues also considers the mechanism of action. Sulbactam and its analogues are mechanism-based inhibitors that form a stable, covalent bond with the β-lactamase enzyme, leading to its inactivation. acs.org By modifying the chemical structure, researchers aim to enhance the affinity of the inhibitor for the enzyme's active site and the stability of the resulting complex. mdpi.com For example, the introduction of different side chains can influence the inhibitor's binding affinity and its ability to counteract resistance mechanisms.

One study detailed the synthesis of a series of sodium 6-[(1-heteroarylthioethyl-1,2,3-triazol-4-yl)methylene]penicillanate 1,1-dioxides and compared their β-lactamase inhibitory activity to that of sulbactam and tazobactam (B1681243). The Z-isomers of the phenylthiadiazole derivatives demonstrated superior in vitro activity against certain β-lactamases compared to sulbactam. nih.gov

The table below summarizes the inhibitory activity of selected sulbactam analogues compared to sulbactam and tazobactam against specific β-lactamases.

| Compound | Target β-Lactamase | Relative Inhibitory Activity | Reference |

| Sulbactam | TEM-2 | Baseline | nih.gov |

| Tazobactam | TEM-2 | Higher than Sulbactam | nih.gov |

| Z-isomer of Phenylthiadiazole Derivative (13a) | TEM-2 | Better than Sulbactam, Comparable to Tazobactam | nih.gov |

| Z-isomer of Phenylthiadiazole Derivative (15a) | TEM-2 | Better than Sulbactam, Comparable to Tazobactam | nih.gov |

| Sulbactam | Cephalosporinase | Baseline | nih.gov |

| Tazobactam | Cephalosporinase | Higher than Sulbactam | nih.gov |

| Z-isomer of Phenylthiadiazole Derivative (13a) | Cephalosporinase | Better than Sulbactam, Comparable to Tazobactam | nih.gov |

| Z-isomer of Phenylthiadiazole Derivative (15a) | Cephalosporinase | Better than Sulbactam, Comparable to Tazobactam | nih.gov |

Another approach in the rational design of sulbactam analogues involves creating hybrid molecules. For instance, researchers have designed and synthesized compounds that combine a β-lactam scaffold with a cyclic amino acid zinc chelator. rsc.orgresearchgate.net This strategy aims to develop inhibitors effective against metallo-β-lactamases (MBLs), a class of enzymes for which traditional inhibitors like sulbactam are ineffective. mdpi.comrsc.orgresearchgate.net These novel compounds are designed to improve drug transport, lipophilicity, and pharmacokinetic properties. rsc.orgresearchgate.net

Application of Advanced Chemical Synthesis Techniques in Beta-Lactamase Inhibitor Research

The development of new β-lactamase inhibitors has been significantly advanced by the application of modern chemical synthesis techniques. These methods have enabled the creation of structurally diverse molecules, including second-generation inhibitors with novel scaffolds and enhanced inhibitory profiles. mdpi.com

One of the key areas of innovation is the synthesis of non-β-lactam-based inhibitors. Unlike traditional inhibitors such as sulbactam, which possess a β-lactam ring, these newer agents are designed to be more resistant to bacterial resistance mechanisms. mdpi.com Examples of such inhibitors include diazabicyclooctanes (DBOs), cyclic boronates, and metallo-β-lactamase inhibitors. mdpi.com

The synthesis of DBOs, such as avibactam (B1665839) and relebactam, represents a significant advancement. mdpi.com These molecules have a different core structure that still allows them to effectively inhibit a broad range of serine β-lactamases, including some that are not well-inhibited by older agents. mdpi.commdpi.com Synthetic strategies for DBOs often involve multi-step processes to construct the bicyclic ring system and introduce various substituents to optimize their activity. mdpi.com

Boronic acid-based inhibitors, such as vaborbactam (B611620), are another class of non-β-lactam inhibitors that have been developed using advanced synthetic methods. mdpi.com These compounds act as transition-state analogues and are reversible covalent inhibitors of serine-β-lactamases. mdpi.com The synthesis of these molecules often involves specialized techniques to create the boronic acid functional group and incorporate it into a suitable scaffold.

In the realm of metallo-β-lactamase (MBL) inhibitors, synthetic efforts are focused on creating molecules that can effectively chelate the zinc ions in the active site of these enzymes. rsc.orgresearchgate.net This has led to the development of compounds that conjugate a zinc-binding moiety to a β-lactam antibiotic scaffold. rsc.orgresearchgate.net The synthesis of these complex molecules requires precise control over the chemical reactions to link the different components and achieve the desired three-dimensional structure.

The table below highlights some advanced chemical synthesis techniques and their application in the development of novel β-lactamase inhibitors.

| Synthesis Technique | Application in β-Lactamase Inhibitor Research | Example Inhibitor Class | Reference |

| Multi-step Synthesis | Construction of complex bicyclic scaffolds for non-β-lactam inhibitors. | Diazabicyclooctanes (DBOs) | mdpi.com |

| Photo-redox Coupling | A modern synthetic method used for creating specific chemical bonds under mild conditions. | IID572 (a DBO derivative) | mdpi.com |

| Synthesis of Boronic Acid Derivatives | Creation of transition-state analogue inhibitors that are reversible and covalent. | Cyclic Boronates (e.g., Vaborbactam) | mdpi.com |

| Conjugation Chemistry | Linking of different molecular fragments, such as a β-lactam scaffold and a zinc chelator, to create hybrid inhibitors. | Metallo-β-lactamase Inhibitors | rsc.orgresearchgate.net |

Furthermore, techniques like combinatorial chemistry and high-throughput screening have been instrumental in the discovery of new inhibitor classes. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of promising lead molecules.

Mechanistic Insights into Beta Lactamase Inhibition

Molecular Targeting of Serine Beta-Lactamase Enzymes

Beta-lactamases are broadly classified into four Ambler classes: A, B, C, and D. Classes A, C, and D are serine beta-lactamases, which utilize a serine residue in their active site for catalysis. biorxiv.org Sulbactam's inhibitory activity varies across these classes.

Sulbactam (B1307) demonstrates notable activity against Ambler Class A beta-lactamases, which include the widespread TEM and SHV enzymes. researchgate.net However, its potency against this class can be variable. Studies comparing it to other inhibitors like clavulanic acid and tazobactam (B1681243) have shown that sulbactam can have less inhibitory activity based on IC50 values. nih.gov

There are differences in susceptibility within Class A enzymes; for instance, SHV enzymes often exhibit greater resistance to sulbactam compared to TEM enzymes. imrpress.com Furthermore, the evolution of inhibitor-resistant TEM variants has led to decreased susceptibility to sulbactam. wikipedia.org Kinetic analyses reveal a wide range of susceptibility to sulbactam among Class A enzymes. While enzymes like CTX-M-15 are potently inhibited, others such as the carbapenemase KPC-2 are less affected. asm.org In fact, sulbactam itself can be hydrolyzed by many Class A enzymes, including TEM, SHV, and KPC types. researchgate.net

Sulbactam is generally considered a more effective inhibitor of Class C cephalosporinases (also known as AmpC enzymes) than clavulanic acid. nih.gov It appears to be relatively stable against degradation by many AmpC-type enzymes. researchgate.net Kinetic studies suggest that sulbactam should be an effective inhibitor against representative Class C enzymes from pathogens like Acinetobacter baumannii (ADC-7), Pseudomonas aeruginosa (AmpC), and Enterobacter cloacae (P99). asm.org A key finding is that Class C enzymes exhibit low turnover numbers for sulbactam, meaning fewer inhibitor molecules are hydrolyzed for each enzyme that is inactivated. asm.orgasm.org Despite this, some research indicates that sulbactam may not be effective against bacteria that produce high levels of Class C enzymes. researchgate.netredemc.net

Sulbactam's utility is significantly limited by its interaction with Class D beta-lactamases, commonly known as oxacillinases (OXA). asm.org These enzymes are generally resistant to inhibition by sulbactam. redemc.net Sulbactam is readily hydrolyzed by many prevalent OXA enzymes, including OXA-10, OXA-23, OXA-24, and OXA-48. researchgate.net Kinetic studies confirm that Class D enzymes are very weakly inhibited by sulbactam and demonstrate very high turnover numbers, indicating that the inhibitor is hydrolyzed much more frequently than it inactivates the enzyme. asm.orgasm.org For example, the IC50 value for sulbactam against OXA-40 was reported to be 190 μM, signifying weak inhibition. asm.org

Biochemical and Biophysical Characterization of Inhibition

The inhibitory action of sulbactam is a multi-step process that culminates in the inactivation of the beta-lactamase enzyme.

The mechanism of inhibition begins with sulbactam being recognized as a substrate by the beta-lactamase. frontiersin.org It initially forms a reversible, non-covalent complex with the enzyme. nih.gov This is followed by a nucleophilic attack from the active site serine residue on the carbonyl carbon of sulbactam's beta-lactam ring. nih.govnih.gov

This attack results in the opening of the beta-lactam ring and the formation of a transient, covalent acyl-enzyme intermediate. frontiersin.orgnih.gov This intermediate is generally unstable and can proceed through several chemical transformations, including the opening of the thiazolidinium ring to form a key imine species. nih.gov Further tautomerization and rearrangement can lead to a more stable, irreversibly bound complex that effectively blocks the enzyme's active site, rendering it inactive. frontiersin.orgnih.gov While this process leads to irreversible inactivation, studies with SHV-1 have shown that sulbactam forms a mixture of intermediates and is less efficient at forming the final, irreversible species compared to other inhibitors like tazobactam. nih.gov

Sulbactam is a potent inhibitor of certain Class A enzymes like CTX-M-15, with a Ki value of 0.018 µM, but shows much weaker inhibition against Class C and D enzymes. asm.org For example, the Ki for the Class D enzyme OXA-23 was found to be 130 µM. asm.org Similarly, the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was 190 µM for the Class D enzyme OXA-40. asm.org

The partition ratio (kcat/kinact) indicates how many molecules of the inhibitor are hydrolyzed (turned over) for every molecule of enzyme that is inactivated. A high partition ratio signifies that the inhibitor is acting more as a substrate than an inhibitor. For the Class A carbapenemase KPC-2, the partition ratio for sulbactam is approximately 1,000, highlighting its inefficient inhibition of this specific enzyme. researchgate.net

Table 1: Kinetic Parameters of Sulbactam Inhibition Against Various Beta-Lactamases Data sourced from a comprehensive kinetic study. asm.org

| Enzyme | Ambler Class | Ki (µM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) |

| CTX-M-15 | A | 0.018 | 0.52 | 29,000 |

| SHV-5 | A | 1.1 | 0.07 | 64 |

| TEM-1 | A | 1.9 | 0.43 | 230 |

| KPC-2 | A | 120 | 0.02 | 170 |

| ADC-7 (A. baumannii) | C | 27 | 0.003 | 110 |

| AmpC (P. aeruginosa) | C | 150 | 0.002 | 13 |

| P99 (E. cloacae) | C | 150 | 0.003 | 20 |

| OXA-10 | D | 16 | 0.0003 | 19 |

| OXA-23 | D | 130 | 0.002 | 15 |

| OXA-24 | D | 250 | 0.003 | 12 |

| OXA-48 | D | 150 | 0.001 | 7 |

Table 2: IC50 Values for Sulbactam Against Select Class D Oxacillinases Data from a study on the OXA-40 enzyme. asm.org

| Enzyme | Ambler Class | IC50 (µM) |

| OXA-40 | D | 190 |

Conformational Changes and Structural Dynamics Induced by Inhibitor Binding

The binding of a β-lactamase inhibitor like sulbactam to the enzyme's active site is not a simple lock-and-key event but rather a dynamic process that induces significant conformational changes in the enzyme's structure. These structural dynamics are critical for the catalytic and inhibitory mechanisms.

Upon binding, substrates and inhibitors can alter the conformations of key catalytic residues. osti.gov For instance, in class A β-lactamases, the binding of a ligand can cause shifts in the positions of conserved residues such as Lys73 and Tyr105, as well as the main chain of Ser130. osti.gov The movement of Lys73 closer to the catalytic Ser70 is believed to facilitate the proton transfer necessary for initiating the acylation of the β-lactam ring. osti.gov

A significant portion of these induced dynamics involves flexible loops surrounding the active site. These loops, often referred to as "gating" loops, can control access to the active site and influence substrate or inhibitor binding. ucl.ac.uk Molecular dynamics simulations have revealed that these loops can exist in "open" and "closed" conformations. ucl.ac.uk For example, in the L1 metallo-β-lactamase, two loops, α3-β7 and β12-α5, are known as gating loops that enclose the active site and control the volume of the binding pocket. ucl.ac.uk In class A enzymes, loops designated L2 and L3 have shown conformational changes in substrate-bound structures. tandfonline.com The specific conformational changes are influenced by the steric properties of the bound molecule. tandfonline.com These dynamic movements are essential for properly orienting the inhibitor for the subsequent chemical reactions that lead to inactivation. The stability and conformation of these loops can directly impact the efficiency of both antibiotic hydrolysis and enzyme inhibition. elifesciences.org

Structural Biology of Pivoxilsulbactam-Enzyme Complexes

The three-dimensional structures of sulbactam in complex with various β-lactamase enzymes provide invaluable atomic-level insights into its mechanism of action. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling have been pivotal in elucidating these interactions.

X-ray Crystallographic Studies of Sulbactam-Beta-Lactamase Interactions

X-ray crystallography has been instrumental in capturing "snapshots" of sulbactam at different stages of its interaction with β-lactamases. A significant breakthrough was the determination of the crystal structure of a pre-acylation complex of sulbactam bound to a variant of the SHV-1 β-lactamase. nih.govnih.gov To trap this initial, non-covalent complex, researchers used an S70C mutant of the enzyme, where the catalytic serine is replaced by a less reactive cysteine. nih.govnih.gov This structure, solved at a resolution of 1.45 Å, revealed the intact sulbactam positioned in the active site. nih.govrcsb.org Its carboxyl group was observed interacting with key residues R244, S130, and T235, while its carbonyl group was situated in the oxyanion hole, poised for nucleophilic attack. nih.gov

Crystallographic studies have also successfully characterized later, covalently bound intermediates. Using a deacylation-deficient E166A variant of the SHV-1 β-lactamase, researchers have solved the high-resolution crystal structure of a linear trans-enamine intermediate of sulbactam. rcsb.orgresearchgate.net In this structure, the inhibitor is covalently attached to the active site Ser-70 residue. rcsb.org This intermediate is believed to be a key player in the transient inhibition of class A β-lactamases. rcsb.org Similar trans-enamine acylation adducts have been reported for wild-type β-lactamase from Mycobacterium tuberculosis (BlaC) in complex with sulbactam. researchgate.net Time-resolved serial crystallography at an X-ray free-electron laser (XFEL) has also been employed to observe the binding and reaction of sulbactam with BlaC microcrystals on a millisecond timescale, providing a dynamic view of the inhibition process. biorxiv.orgresearchgate.net

Table 1: Selected X-ray Crystallographic Data for Sulbactam-β-Lactamase Complexes

| PDB ID | Enzyme (Variant) | Inhibitor State | Resolution (Å) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 4FH2 | SHV-1 (S70C) | Pre-acylation complex | 1.45 | Captured intact sulbactam in the active site before covalent bond formation. | rcsb.org, nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Binding Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing information on binding sites, affinity, and conformational changes. NMR studies have been used to characterize the binding of sulbactam to proteins with β-lactamase activity.

For example, a study combining NMR, Isothermal Titration Calorimetry (ITC), and molecular dynamics simulations mapped the binding of sulbactam to UVI31+, a protein from Chlamydomonas reinhardtii with β-lactamase activity. nih.gov The NMR data revealed that sulbactam binding occurs at two distinct sites that are rich in positively charged residues, primarily located in the L2 loop regions and at the N-terminus. nih.gov

Furthermore, NMR methods have been developed to distinguish different inhibitor binding modes for metallo-β-lactamases, such as New Delhi metallo-β-lactamase-1 (NDM-1). acs.org While not specific to sulbactam, these approaches, which monitor distinct NMR patterns upon titration of the inhibitor into apo- and di-Zn-NDM-1, are applicable for characterizing the interaction of various inhibitors. acs.org Such techniques are crucial for designing and optimizing new inhibitors against these challenging enzymes. diva-portal.org By providing detailed information on binding sites and mechanisms, NMR complements the static pictures provided by X-ray crystallography. acs.org

Computational Modeling and Molecular Dynamics Simulations of Binding and Inactivation

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, provide a dynamic understanding of the interactions between sulbactam and β-lactamases. These methods allow researchers to model the binding process, predict key interactions, and study the conformational changes that are difficult to capture experimentally.

MD simulations have been used to investigate the inactivation chemistry of sulbactam, helping to determine the average distances between active site nucleophiles and the inhibitor, and to identify amino acid residues crucial for the inactivation process. oup.com For example, computational models of pre-acylation complexes and acyl-enzyme intermediates for sulbactam with the PSE-4 β-lactamase highlighted subtle differences in interactions compared to the TEM-1 enzyme, helping to explain kinetic findings. nih.gov

Simulations have also been used to explore the mechanisms of inhibitor resistance. An MD study of the inhibitor-resistant S130G mutant of SHV-type β-lactamase showed that the mutation leads to a notable loss in stability and a decreased binding affinity for inhibitors, including sulbactam. plos.org Other simulations have focused on the significant conformational changes of active site loops, revealing how their dynamics influence inhibitor binding. nih.gov Quantum mechanical/molecular mechanical (QM/MM) free energy simulations have further shown that substrate binding enhances the favorability of the initial proton transfer steps that precede the formation of the acyl-enzyme intermediate, a key step in both hydrolysis and inhibition. osti.gov These computational tools are essential for interpreting experimental data and for the rational design of new, more potent β-lactamase inhibitors. mdpi.com

Bacterial Resistance Mechanisms and Adaptive Responses

Elucidation of Intrinsic Bacterial Resistance Mechanisms

Intrinsic resistance refers to the innate ability of a bacterial species to resist the action of an antimicrobial agent, a trait that is independent of previous antibiotic exposure or horizontal gene transfer. microbeonline.comnih.gov This natural resistance can be attributed to structural or physiological features of the bacterium, such as a naturally impermeable cell envelope, the activity of multidrug efflux pumps, or the absence of a specific drug target. microbeonline.com Several clinically important Gram-negative bacteria exhibit intrinsic resistance to the combination of ampicillin (B1664943) and sulbactam (B1307). microbeonline.com

Table 1: Examples of Bacterial Pathogens with Intrinsic Resistance to Ampicillin-Sulbactam

| Bacterial Species |

|---|

| Citrobacter freundii |

| Klebsiella aerogenes |

| Enterobacter cloacae complex |

| Pseudomonas aeruginosa |

| Serratia marcescens |

Source: microbeonline.com

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell's interior. mdpi.comreactgroup.org This pumping action prevents the drug from reaching its target at a sufficient concentration, thereby conferring resistance. The overexpression of these pumps is a key mechanism of intrinsic and acquired resistance in many Gram-negative bacteria. asm.org

In Escherichia coli, the AcrAB-TolC system is a major efflux pump responsible for resistance to multiple drug classes, including β-lactams. walshmedicalmedia.com Studies have shown that its overexpression leads to decreased susceptibility to antibiotic combinations. asm.orgwalshmedicalmedia.com Similarly, in Acinetobacter baumannii, the AdeABC efflux pump has been strongly correlated with resistance to ampicillin-sulbactam. nih.gov The upregulation of these efflux systems reduces the intracellular accumulation of sulbactam, diminishing its ability to inhibit β-lactamases or its target PBPs. scirp.org The contribution of efflux pumps is significant, often working synergistically with other resistance mechanisms to achieve high levels of resistance. asm.org

The outer membrane of Gram-negative bacteria acts as a selective barrier, with water-filled protein channels called porins facilitating the influx of small, hydrophilic molecules like many β-lactam antibiotics. mdpi.comuniversiteitleiden.nl The number, type, and functional state of these porins are critical determinants of antibiotic susceptibility.

Bacteria can develop resistance by modifying these channels to restrict antibiotic entry. mdpi.com This can occur through several mechanisms:

Reduced Expression: Downregulation of the genes encoding major porins, such as OmpF and OmpC in E. coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, leads to a less permeable outer membrane. universiteitleiden.nlmedintensiva.org

Porin Loss: Complete loss of a specific porin can dramatically increase resistance, especially when combined with another resistance mechanism like β-lactamase production. universiteitleiden.nl

Mutational Alterations: Mutations within the porin gene can lead to changes in the channel's structure, particularly in the narrowest part known as the constriction region. mdpi.com These structural changes can physically impede the passage of antibiotic molecules without necessarily affecting the transport of essential nutrients. mdpi.com

These alterations in membrane permeability are a common mechanism of resistance to β-lactam/β-lactamase inhibitor combinations, including those involving sulbactam. asm.org By limiting the entry of the antibiotic and the inhibitor, the bacterium can more effectively protect itself.

Acquired Resistance Mechanisms to Beta-Lactamase Inhibitors

Acquired resistance develops in a previously susceptible bacterium through genetic mutation or by obtaining new genetic material from other bacteria via horizontal gene transfer. mdpi.com This is a primary driver of the failure of antibiotic therapies and is often selected for by the pressure of antibiotic use. mdpi.com

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. nih.govnih.gov Sulbactam is designed to inhibit these enzymes, primarily Class A β-lactamases. researchgate.net However, bacteria have evolved ways to circumvent these inhibitors.

Point mutations within the genes encoding β-lactamases, such as the widespread TEM and SHV enzymes, can alter the enzyme's active site. oup.commdpi.com These mutations can result in "inhibitor-resistant" enzymes that are no longer effectively bound by sulbactam or other inhibitors like clavulanic acid. oup.com Interestingly, these mutations sometimes come at a fitness cost, as the altered enzyme may show reduced hydrolytic activity against its original antibiotic substrates. oup.comresearchgate.net This creates a complex evolutionary trade-off for the bacterium. For instance, specific amino acid substitutions in TEM-type β-lactamases can confer resistance to inhibitors while maintaining sufficient activity against penicillins to provide a survival advantage. oup.com

Under the selective pressure of β-lactamase inhibitors, specific variants of β-lactamases have emerged and spread. These are often referred to as Inhibitor-Resistant TEM (IRT) variants, though inhibitor-resistant versions of other enzymes, like SHV, have also been identified. asm.orgoup.com These enzymes typically contain amino acid substitutions that sterically hinder the binding of the inhibitor molecule to the active site. oup.com

While many of these variants remain susceptible to newer inhibitors, they pose a clinical challenge for combinations using older inhibitors like sulbactam. oup.com Furthermore, some classes of β-lactamases, such as Class C (AmpC) and many Class D (OXA-type) enzymes, are inherently less susceptible to inhibition by sulbactam, contributing to a broader landscape of resistance. mdpi.com

Table 2: Examples of Beta-Lactamase Classes and Resistance to Inhibitors

| Beta-Lactamase Class | Typical Susceptibility to Sulbactam | Common Resistance Mechanism to Sulbactam |

|---|---|---|

| Class A (e.g., TEM-1, SHV-1) | Generally Susceptible | Point mutations leading to inhibitor-resistant variants (IRTs). oup.com |

| Class C (e.g., AmpC) | Generally Not Susceptible | Intrinsic structural features of the active site. mdpi.com |

| Class D (e.g., OXA) | Variable | Intrinsic resistance and mutations. tandfonline.com |

| Class B (Metallo-β-lactamases) | Not Susceptible | Different active site chemistry (zinc-dependent). frontiersin.org |

The use of antibiotics in clinical and agricultural settings creates a powerful selective environment where resistant bacteria are favored to survive and multiply. mdpi.comoup.com This process of adaptive evolution is driven by random genetic variation arising from mutations or horizontal gene transfer. mdpi.complos.org When a bacterial population is exposed to an antibiotic-inhibitor combination, individuals with pre-existing or newly acquired mutations that confer even a small degree of resistance have a higher chance of survival.

Laboratory evolution experiments, where bacteria are exposed to gradually increasing concentrations of a drug, demonstrate how quickly high-level resistance can be achieved. nih.govmdpi.com These studies show that evolutionary pathways to resistance are often complex and can involve multiple genetic changes. For example, a common initial step is the amplification of a resistance gene, which increases the number of copies of that gene and thus the amount of resistance protein produced. nih.gov This initial amplification can then be followed by point mutations in the resistance gene or in other genes (such as those for porins or efflux pumps) that refine and increase the level of resistance. nih.gov The specific evolutionary trajectory can be shaped by the genetic background of the strain, including the presence of multiple different β-lactamases, which can expand the landscape of possible resistance mutations. nih.gov

Omics-Based Approaches for Resistance Profiling

The emergence and dissemination of bacterial resistance to antimicrobial agents, including β-lactam/β-lactamase inhibitor combinations like pivoxilsulbactam, present a significant challenge in clinical practice. To elucidate the complex molecular underpinnings of resistance, researchers are increasingly turning to "omics" technologies. These high-throughput approaches, including genomics and proteomics, provide a comprehensive view of the genetic and functional changes that occur in bacteria when they develop resistance.

Genomic Sequencing and Identification of Resistance Determinants

Whole-genome sequencing (WGS) has become an indispensable tool for identifying the genetic basis of antibiotic resistance. nih.gov By comparing the genomes of susceptible and resistant bacterial strains, scientists can pinpoint specific mutations, gene acquisitions, and other genetic alterations that confer the resistance phenotype.

Research into the resistance mechanisms against the sulbactam component of this compound has identified key genetic determinants, primarily centered around modifications of its target proteins and the production of β-lactamase enzymes.

Mutations in Penicillin-Binding Proteins (PBPs): Sulbactam's antibacterial activity is mediated through its binding to penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov Resistance can emerge through mutations in the genes encoding these PBPs, reducing their affinity for sulbactam.

Studies on Acinetobacter baumannii have demonstrated that high-level resistance to sulbactam can be mapped to mutations in the pbp3 gene. nih.gov For instance, specific amino acid substitutions, such as a serine-to-threonine or serine-to-phenylalanine change at particular positions within PBP3, have been directly linked to decreased susceptibility. nih.gov Similarly, in Streptococcus pneumoniae, resistance to β-lactam antibiotics is associated with mutations in pbp1a, pbp2b, and pbp2x genes. nih.gov

Interactive Data Table: Genomic Determinants of Sulbactam Resistance

| Bacterial Species | Resistance Gene | Mutation/Alteration | Implication | Reference |

| Acinetobacter baumannii | pbp3 | Ser390Thr, Ser395Phe | High-level resistance to sulbactam | nih.gov |

| Acinetobacter baumannii | blaTEM-1D | Increased copy number | Enhanced β-lactamase production | asm.org |

| Acinetobacter baumannii | ampC | ISAba1 insertion element upstream | Overexpression of AmpC β-lactamase | asm.org |

| Pseudomonas aeruginosa | nfxB | Mutation | Upregulation of MexCD-OprJ efflux pump | scielo.br |

| Streptococcus pneumoniae | pbp1a, pbp2b, pbp2x | Mosaic sequences | Reduced affinity for β-lactams | nih.gov |

Production of β-Lactamases: The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug. While sulbactam is a β-lactamase inhibitor, certain β-lactamases can still confer resistance.

In A. baumannii, the presence of the blaTEM-1D gene, especially in multiple copies, has been significantly associated with sulbactam non-susceptibility. asm.org The genetic structure surrounding this gene, such as being embedded within tandem copies of an IS26-blaTEM-1D-Tn3-IS26 cassette, can lead to increased gene expression and consequently, higher levels of resistance. asm.org Furthermore, the overexpression of the chromosomal AmpC β-lactamase, often driven by the insertion of an ISAba1 element upstream of the ampC gene, is another prevalent mechanism of sulbactam resistance in this pathogen. asm.org

Proteomic Analysis of Bacterial Responses to this compound Exposure

Proteomics, the large-scale study of proteins, offers a dynamic snapshot of how bacteria respond to the stress of antibiotic exposure. mdpi.comnih.gov By analyzing changes in the bacterial proteome—the entire set of proteins expressed by an organism—researchers can identify proteins that are up- or downregulated in the presence of an antibiotic, providing clues about the mechanisms of action and resistance. mdpi.com

When bacteria are exposed to β-lactam/β-lactamase inhibitor combinations, such as those containing sulbactam, significant changes in their proteome can be observed. These changes can reflect adaptive responses aimed at mitigating the drug's effects.

Differential Protein Expression: Studies comparing the proteomes of antibiotic-susceptible and -resistant strains, as well as the proteomic changes in a single strain upon antibiotic challenge, have revealed key patterns. For example, in Pseudomonas aeruginosa resistant to cefoperazone/sulbactam, proteomic analysis identified 41 differentially expressed proteins between the resistant and wild-type strains. scielo.brnih.gov Among these, 26 proteins were upregulated and 15 were downregulated in the resistant strain, indicating a complex, multifactorial resistance mechanism. scielo.brnih.gov

While specific proteomic studies on this compound are limited, research on related compounds provides insights into the types of proteins that may be affected. These often include proteins involved in:

Cell Wall Metabolism: As β-lactams target cell wall synthesis, it is common to observe changes in the expression of proteins involved in this process.

Stress Response: Proteins that help the bacteria cope with cellular stress, such as chaperones and proteases, are often upregulated upon antibiotic exposure.

Efflux Pumps: The increased expression of proteins that form efflux pumps, which actively transport antibiotics out of the cell, is a common resistance mechanism.

Virulence Factors: The expression of virulence factors may also be altered as part of the bacterial response to antibiotic-induced stress.

Interactive Data Table: Examples of Differentially Expressed Proteins in Response to β-Lactam/Sulbactam Combinations

| Bacterial Species | Condition | Upregulated Proteins | Downregulated Proteins | Potential Implication | Reference |

| Pseudomonas aeruginosa | Cefoperazone/Sulbactam Resistance | 26 proteins (specifics not detailed in abstract) | 15 proteins (specifics not detailed in abstract) | Multifaceted resistance mechanism | scielo.brnih.gov |

The integration of genomic and proteomic data provides a powerful approach to understanding the multifaceted nature of antibiotic resistance. While genomic data can reveal the underlying genetic potential for resistance, proteomics offers a view of the functional response of the bacteria to the antibiotic. This combined approach is crucial for identifying novel resistance mechanisms and for the development of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

Preclinical Pharmacological Research and Mechanistic Studies

In Vitro Susceptibility and Synergy Investigations

Pivoxilsulbactam is designed to be co-administered with a beta-lactam antibiotic. Its primary role is not to exert direct antibacterial activity but to inhibit beta-lactamase enzymes, which are produced by some bacteria and are responsible for resistance to beta-lactam antibiotics. ontosight.ai Therefore, in vitro studies focus on its ability to lower the minimum inhibitory concentrations (MICs) of partner antibiotics and to act synergistically with them.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. idexx.co.uk For this compound, MICs are determined for its active form, sulbactam (B1307), in combination with a beta-lactam antibiotic against a wide range of bacterial isolates. These studies are essential to establish the spectrum of activity for the combination drug.

The effectiveness of a beta-lactam/beta-lactamase inhibitor combination is demonstrated by a decrease in the MIC of the beta-lactam in the presence of the inhibitor. For instance, studies have shown that the addition of sulbactam can restore the effectiveness of ampicillin (B1664943) against beta-lactamase-producing strains of bacteria. ontosight.ai

The following table illustrates the susceptibility of various bacterial isolates to a combination of ceftriaxone (B1232239) and sulbactam.

| Bacterial Isolate | Number of Isolates | Susceptibility to Ceftriaxone-Sulbactam (%) |

| Escherichia coli | 1051 | 94 |

| Klebsiella pneumoniae | 1051 | 94 |

| Acinetobacter spp. | 524 | 97 |

| Pseudomonas spp. | 338 | 97 |

| Data derived from a study on clinical isolates from intensive care units. nih.gov |

Synergy in the context of antibiotic combinations means that the combined effect of the drugs is greater than the sum of their individual effects. nih.gov This is a key feature of the this compound and beta-lactam antibiotic combination. The mechanism behind this synergy lies in sulbactam's ability to bind to and inactivate beta-lactamase enzymes, thereby protecting the partner beta-lactam antibiotic from hydrolysis and allowing it to exert its antibacterial action. nih.gov

Combination assays, such as the checkerboard method and time-kill studies, are used to quantify the degree of synergy. The Fractional Inhibitory Concentration Index (FICI) is often calculated from checkerboard assays to determine if the interaction is synergistic, additive, indifferent, or antagonistic. bioline.org.br

Studies have demonstrated synergistic effects between beta-lactams and other classes of antibiotics, such as glycopeptides, against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org While not directly involving this compound, these studies highlight the principle of using combination therapy to overcome resistance. The combination of a beta-lactam with a beta-lactamase inhibitor like sulbactam is a well-established strategy to combat resistance in Gram-negative bacteria that produce beta-lactamases. nih.govnih.gov

Time-kill kinetic assays provide information on the rate at which an antibiotic combination kills a bacterial population over time. bioline.org.br For a combination including this compound, these studies typically show a more rapid and extensive killing of beta-lactamase-producing bacteria compared to the beta-lactam antibiotic alone. For example, time-kill studies with piperacillin-tazobactam (B1260346) (a similar beta-lactam/beta-lactamase inhibitor combination) have demonstrated bactericidal activity against Enterococcus faecalis. nih.gov

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. dovepress.com A longer PAE allows for less frequent dosing intervals. The combination of a beta-lactam with a beta-lactamase inhibitor can prolong the PAE against susceptible organisms. Studies have shown that the PAE is often concentration- and time-dependent. dovepress.comjabonline.in

Advanced In Vitro Models for Efficacy and Mechanistic Assessment

Beyond standard susceptibility testing, advanced in vitro models are employed to simulate more complex physiological environments and to gain deeper insights into the mechanisms of action of antibiotic combinations.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which makes them notoriously difficult to eradicate with conventional antibiotics. nih.govfrontiersin.org The ability of an antibiotic to penetrate and disrupt biofilms is a critical aspect of its efficacy, especially in chronic or device-related infections.

Research has focused on identifying agents with anti-biofilm activity. mdpi.comfrontiersin.orgmdpi.com While specific data on this compound's anti-biofilm activity is limited, the general principle involves using combination therapies to tackle biofilm-associated infections. frontiersin.org The strategy often involves combining an agent that can disrupt the biofilm matrix with an antibiotic that can kill the released bacteria.

Some bacterial pathogens can survive and replicate within host cells, which protects them from the host immune system and from many antibiotics that have poor intracellular penetration. nih.govfrontiersin.orgnih.gov Evaluating the intracellular activity of an antibiotic is therefore crucial for predicting its effectiveness against such pathogens.

Host cell models, such as macrophages or epithelial cells infected with intracellular bacteria, are used to assess the ability of drugs to penetrate host cells and kill the intracellular pathogens. nih.govhapres.com While specific studies on the intracellular activity of this compound are not widely available, the general challenge lies in the effective penetration of antibiotics into eukaryotic cells. nih.gov Novel strategies, such as the use of nanozymes to generate antibiotics in situ within host cells, are being explored to overcome this challenge. nih.gov

Utilization of Complex In Vitro Tissue and Organoid Models

The use of complex in vitro models, such as three-dimensional (3D) tissue equivalents and patient-derived organoids, represents a significant advancement in preclinical research. bjid.org.br These systems aim to more accurately replicate the complex microenvironment of human tissues compared to traditional two-dimensional cell cultures, potentially offering better predictions of a drug's effects in humans. bjid.org.br For an antibacterial agent like this compound, such models could be used to study drug penetration, efficacy, and host-pathogen interactions in a more physiologically relevant context.

However, based on available literature, specific studies detailing the use of organoid or complex tissue models in the preclinical evaluation of this compound or its active form, sulbactam, have not been prominently reported. Research has largely focused on traditional in vitro susceptibility testing and subsequent in vivo animal models to establish pharmacokinetic and pharmacodynamic (PK/PD) parameters. nih.govoup.com

In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies in non-human animal models are a cornerstone of preclinical drug development, providing critical information on efficacy and pharmacokinetics that bridges the gap between laboratory research and human clinical trials. fda.gov

To evaluate the in vivo efficacy of sulbactam (delivered via this compound or other formulations), researchers have established and characterized several animal infection models. These models are designed to mimic human infections and are crucial for assessing the therapeutic potential of the antibiotic.

The most frequently utilized models for sulbactam efficacy testing are murine thigh and lung infection models, particularly for studying infections caused by Acinetobacter baumannii. nih.govoup.com In these models, mice, often rendered neutropenic (having a low neutrophil count) to minimize the contribution of the immune system, are infected with a specific bacterial strain. researchgate.netsemanticscholar.org This allows for the direct assessment of the drug's bactericidal or bacteriostatic activity. researchgate.net Beyond murine models, the efficacy of sulbactam in combination with other antibiotics like ampicillin has been demonstrated in clinically relevant models such as bacteremia and meningitis in infant rats and experimental staphylococcal endocarditis in rabbits. nih.gov

The table below summarizes key animal infection models used in the study of sulbactam.

| Animal Model | Infection Type | Pathogen Examples | Key Findings |

| Neutropenic Mouse | Thigh Infection | Acinetobacter baumannii | Establishes the relationship between drug exposure and bacterial killing. nih.gov |

| Neutropenic Mouse | Lung Infection | Acinetobacter baumannii | Evaluates efficacy in a pneumonia model; drug concentrations measured in lung tissue. nih.govsemanticscholar.org |

| Immunocompetent Mouse | Pneumonia | Acinetobacter baumannii | Demonstrates efficacy in the presence of a functional immune system. oup.com |

| Infant Rat | Bacteremia, Meningitis | Haemophilus influenzae | Shows efficacy in models of systemic infection and central nervous system infection. nih.gov |

| Rabbit | Endocarditis | Staphylococcus aureus | Assesses efficacy in a deep-seated infection model. nih.gov |

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, the key is to demonstrate that oral administration leads to adequate systemic concentrations of the active sulbactam moiety. researchgate.net

Studies in various animal species, including mice, rats, dogs, and monkeys, are conducted to determine pharmacokinetic profiles. researchgate.net Following administration, drug concentrations are measured over time in plasma and, critically, in target tissues. For respiratory infections, sulbactam concentrations have been measured in the lungs of mice. semanticscholar.org For other infections, levels have been assessed in extravascular fluids via implanted tissue cylinders. nih.gov These studies have shown that sulbactam distributes effectively from the plasma into these sites of infection. semanticscholar.orgnih.gov The metabolic fate is also examined, with studies in rats tracking metabolites in the liver, kidney, urine, and feces to understand the elimination pathways. researchgate.net

The table below shows representative pharmacokinetic parameters measured for a different pivoxil prodrug, tebipenem (B1682724) pivoxil, which illustrates the type of data collected in animal studies for this class of compounds. researchgate.net

| Animal Species | Bioavailability (%) | Key Distribution Findings |

| Mouse | 71.4% | Distributes to the kidney at high concentrations. researchgate.net |

| Rat | 59.1% | No significant differences in ADME between infant and adult animals. researchgate.net |

| Dog | 34.8% | Serum protein binding is relatively low compared to other species. researchgate.net |

| Monkey | 44.9% | Rapidly converted to its active form. researchgate.net |

Mechanistic studies in animal models aim to confirm that the drug engages its intended target and produces a measurable biological response that correlates with efficacy.

Target Engagement: Sulbactam's primary mechanism involves the inhibition of bacterial β-lactamase enzymes. nih.gov It also has intrinsic antibacterial activity against Acinetobacter species through the inhibition of PBP1 and PBP3, which are essential enzymes for cell wall synthesis. oup.com In vivo evidence of target engagement is demonstrated when sulbactam, often in combination with a β-lactamase inhibitor like durlobactam, restores activity against resistant bacterial strains in animal infection models. nih.govtandfonline.com This restoration of efficacy confirms that the inhibition of resistance mechanisms (the targets) leads to a successful therapeutic outcome in vivo. nih.gov

Biomarker Modulation: The most critical biomarker modulated by sulbactam in animal infection models is the bacterial burden in the infected tissue. nih.gov This is quantified by counting the colony-forming units (CFU) per gram of tissue (e.g., in the thigh or lung) before and after treatment. nih.gov A successful outcome is defined as a bacteriostatic effect (no change in CFU) or a 1- to 3-log₁₀ reduction in CFU (bactericidal effect). nih.gov

Pharmacokinetic/pharmacodynamic (PK/PD) analysis links the drug exposure to this biomarker response. For sulbactam, the PK/PD index that best correlates with efficacy is the percentage of the dosing interval during which the free drug concentration in plasma remains above the minimum inhibitory concentration (%fT>MIC). nih.gov Studies in murine infection models have precisely quantified the %fT>MIC required to achieve specific levels of bacterial reduction. nih.gov For instance, in a murine thigh infection model with A. baumannii, an fT>MIC of 21.0% was required for a static effect, while 57.3% was needed for a 3-log₁₀ kill. nih.gov In addition to bacterial load, some studies have investigated the modulation of inflammatory biomarkers; for example, an ampicillin/sulbactam combination was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) in rats. nih.gov

| Animal Model | PK/PD Index | %fT>MIC for Static Effect | %fT>MIC for 2-log₁₀ Kill |

| Murine Thigh Infection | %fT>MIC | 21.0% | 43.6% |

| Murine Lung Infection | %fT>MIC | 20.4% | 29.3% |

| (Data from a study on A. baumannii infection) nih.gov |

Bioanalytical Methodologies and Research Applications

Development of Robust Analytical Techniques for Pivoxilsulbactam and its Metabolites

A variety of analytical methods have been established to quantify this compound and its active form, sulbactam (B1307), as well as key metabolites. These techniques are essential for understanding the compound's behavior in biological systems.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity. bioanalysis-zone.comnih.gov While specific LC-MS/MS methods for the direct quantification of the prodrug this compound in biological fluids are not extensively detailed in the available literature, significant research has focused on its metabolites and the active moiety, sulbactam. nih.govveedalifesciences.com

A critical application of LC-MS/MS has been in the analysis of pivaloylcarnitine (B1222081), a metabolite formed from the pivalic acid moiety of this compound. nagoya-cu.ac.jp The presence of pivaloylcarnitine can cause significant analytical challenges, particularly in newborn screening programs. Pivaloylcarnitine is an isomer of isovalerylcarnitine (B1198194) (a marker for the metabolic disorder isovaleric acidemia), and standard flow injection analysis-tandem mass spectrometry (FIA-TMS) cannot distinguish between them, leading to false-positive results. mdpi.comrevvity.comshimadzu.com

To address this, second-tier LC-MS/MS methods have been developed to chromatographically separate the C5-acylcarnitine isomers. These methods allow for the unambiguous identification and quantification of pivaloylcarnitine, ensuring accurate diagnosis and preventing unnecessary medical interventions for newborns whose mothers were treated with pivalate-containing antibiotics. mdpi.comrevvity.comnih.gov These specialized LC-MS/MS assays demonstrate the technique's power in resolving complex analytical problems involving drug metabolites. For instance, gradient liquid chromatography can effectively separate isovaleryl-L-carnitine from pivaloyl-L-carnitine and other C5 isobars, with distinct retention times for each. revvity.com

Table 1: Example LC-MS/MS Method Parameters for C5-Acylcarnitine Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Nexera™ X2 system | mdpi.com |

| Mass Spectrometer | LCMS™-8030+ triple quadrupole | mdpi.com |

| Column | CHIRALPAK ZWIX (+) (250 mm × 4 mm, 3 µm) | mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.comrevvity.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | revvity.comnih.gov |

| Retention Time (Pivaloyl-L-carnitine) | ~3.63 min | revvity.com |

| Retention Time (Isovaleryl-L-carnitine) | ~4.00 min | revvity.com |

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used, robust technique for the quantification of this compound in pharmaceutical formulations and, when validated, in biological samples. nih.govjrespharm.com Several reliable and rapid reverse-phase HPLC (RP-HPLC) methods have been developed for the simultaneous determination of sulbactam pivoxil and amoxicillin (B794). jrespharm.comresearchgate.net

One of the analytical challenges in these combination formulations is the significant difference in molar absorptivities between the compounds, especially when amoxicillin is present in a higher proportion. jrespharm.com Despite this, methods have been successfully developed using C18 columns with an isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govjrespharm.comresearchgate.net These methods are valued for their simplicity, efficiency, and speed. For example, one validated method reports retention times of 2.26 minutes for sulbactam pivoxil and 1.34 minutes for amoxicillin, allowing for a quick sample turnaround. jrespharm.com

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 | nih.govjrespharm.com |

| Mobile Phase | Acetonitrile and water (80:20 v/v) | jrespharm.comresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV/Diode Array Detector (DAD) | nih.gov |

| Wavelength (for Sulbactam) | 210 nm | nih.gov |

| Retention Time (Sulbactam Pivoxil) | 2.26 min | jrespharm.com |

Spectroscopic techniques are integral to modern bioanalysis, often coupled with chromatographic methods. In the context of this compound, UV-Vis spectroscopy, as part of an HPLC-DAD system, is the most prominently reported spectroscopic approach. nih.gov The DAD allows for the simultaneous monitoring of absorbances at multiple wavelengths, which is advantageous for selectivity and for analyzing compounds with different absorption maxima in the same run. For the analysis of sulbactam and amoxicillin in human plasma following administration of a combination formulation, detection wavelengths were set at 210 nm. nih.gov

While other advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of chemical compounds, their specific application for the quantitative bioanalysis of this compound in preclinical research is not widely documented in the literature. aocs.orglibretexts.orgnih.gov NMR's strength lies in providing detailed structural information, which is invaluable during the drug discovery and synthesis phases, rather than in routine quantification in complex biological matrices where the sensitivity of LC-MS/MS is often required. nih.govbayesil.ca

Validation of Bioanalytical Assays for Preclinical Research Applications

The validation of bioanalytical methods is a mandatory process to ensure that the assay is reliable and reproducible for its intended purpose. europa.eupmda.go.jpnih.gov This process involves a series of experiments to assess the method's performance characteristics according to international guidelines. fda.gov

For a bioanalytical method to be considered valid, it must meet rigorous criteria for sensitivity, selectivity, accuracy, and precision.

Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For an HPLC-DAD method analyzing sulbactam in human plasma, the LLOQ was established at 0.250 µg/mL. nih.gov An HPLC method for pharmaceutical formulations reported an even lower Limit of Detection (LOD) of 0.6 µg/mL and a Limit of Quantification (LOQ) of 1.8 µg/mL for sulbactam pivoxil. researchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. pmda.go.jp In HPLC methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard. jrespharm.com

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as a percentage of the nominal value. For the HPLC-DAD method, accuracies for sulbactam were within the range of 95.4-105.7%. nih.gov

Precision measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and is assessed both within a single analytical run (intra-day) and between different runs (inter-day). For both amoxicillin and sulbactam, intra- and inter-day imprecisions were less than 11%. nih.gov

Table 3: Summary of Validation Parameters for HPLC-Based Analysis of Sulbactam/Sulbactam Pivoxil

| Parameter | Finding/Value | Reference |

|---|---|---|

| Linearity Range | 2.5 to 250.0 µg/mL (for SP) | jrespharm.comresearchgate.net |

| Correlation Coefficient (r²) | > 0.9998 | jrespharm.com |

| Lower Limit of Quantification (LLOQ) | 0.250 µg/mL (Sulbactam in plasma) | nih.gov |

| Accuracy | 95.4% - 105.7% (Sulbactam in plasma) | nih.gov |

| Precision (%CV) | < 11% (Intra- and Inter-day) | nih.gov |

Matrix effects are a significant concern in bioanalysis, particularly with LC-MS/MS, and are defined as the alteration of ionization efficiency by co-eluting components from the biological matrix. nih.goveijppr.comnih.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results. nih.gov

The most notable example of interference related to this compound is the case of its metabolite, pivaloylcarnitine. mdpi.comrevvity.com As previously mentioned, this metabolite interferes with newborn screening for isovaleric acidemia because it is isobaric with the disease marker isovalerylcarnitine. shimadzu.comnih.gov

Mitigation Strategy: The primary strategy to mitigate this specific interference is to move from a non-separative technique (FIA-TMS) to a method that incorporates chromatographic separation. mdpi.com The use of a second-tier LC-MS/MS method that can resolve the pivaloylcarnitine and isovalerylcarnitine isomers based on their different retention times is an effective solution that eliminates the false positives. revvity.com

More general strategies to reduce or eliminate matrix effects during method development include:

Improved Sample Cleanup: Employing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove many interfering matrix components. eijppr.compittcon.org

Optimized Chromatography: Modifying the chromatographic conditions (e.g., changing the mobile phase gradient or using a different column) can separate the analyte of interest from the matrix components causing ion suppression. eijppr.compittcon.org

Change in Ionization Mode: If electrospray ionization (ESI) is susceptible to matrix effects, switching to an alternative like atmospheric pressure chemical ionization (APCI) might resolve the issue, as APCI is often less prone to such interference. nih.gov

Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause a significant matrix effect. eijppr.com

The evaluation of matrix effects is a critical component of method validation, often assessed by comparing the response of an analyte in post-extraction spiked matrix from different sources to the response in a neat solution. europa.eu

Stability Profiling in Preclinical Biological Matrices

The stability of a prodrug such as this compound in biological matrices is a critical parameter in preclinical evaluation. It determines the compound's integrity and its availability for absorption and subsequent conversion to the active moiety, sulbactam. Stability assessments are typically conducted in various preclinical species to identify any species-specific differences in hydrolysis rates, which can be attributed to the varying activity of plasma esterases. These studies are fundamental to interpreting pharmacokinetic and toxicological data correctly.

In vitro stability studies of this compound are performed by incubating the compound in plasma from different preclinical species, such as mice, rats, dogs, and cynomolgus monkeys. nih.govevotec.comdovepress.com The experimental protocol generally involves incubating this compound at a specified concentration (e.g., 1 µM) in plasma at 37°C. nih.govdovepress.com Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the disappearance of the parent compound. evotec.com The analysis is typically carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which allows for sensitive and specific quantification of the remaining this compound. dovepress.com The rate of degradation is then used to calculate the compound's half-life (t½) in each matrix. A positive control compound known to be metabolized in plasma is often included to validate the assay. evotec.com

The stability of this compound is expected to vary across species due to differences in plasma esterase activity. For instance, rodent plasma is known to have higher carboxylesterase activity compared to human and dog plasma, which would likely lead to a shorter half-life in mouse and rat plasma. researchgate.net Such data is crucial for selecting appropriate animal models for further in vivo studies.

Table 1: Representative Stability of this compound in Preclinical Plasma Matrices

| Biological Matrix | Incubation Time (minutes) | Remaining Parent Compound (%) | Calculated Half-life (t½, min) |

|---|---|---|---|

| Mouse Plasma | 0 | 100 | < 30 |